molecular formula C21H17NO2 B1610301 Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- CAS No. 122112-54-3

Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-

Cat. No.: B1610301
CAS No.: 122112-54-3
M. Wt: 315.4 g/mol
InChI Key: HCFRNRMBPSRKHI-UHFFFAOYSA-N
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Description

Structural Characterization and Classification as a Bis-Schiff Base

Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- (CAS 122112-54-3) is a bis-Schiff base characterized by two imine (-C=N-) linkages connecting a central 4-methylphenyl group to two benzaldehyde moieties. Its molecular formula is $$ \text{C}{21}\text{H}{17}\text{NO}_2 $$, with a molecular weight of 315.37 g/mol. The compound adopts a planar geometry due to conjugation across the imine bonds, as evidenced by X-ray crystallography studies of analogous bis-Schiff bases. Key structural features include:

Property Value/Description
Molecular formula $$ \text{C}{21}\text{H}{17}\text{NO}_2 $$
Molecular weight 315.37 g/mol
Imine bond length 1.273–1.460 Å (from analogs)
Dihedral angle (aromatic rings) 45.73°–66.08° (from analogs)

The compound belongs to the bis-imino subclass of Schiff bases, distinguished by its dual azomethine groups. Spectroscopic analyses (FTIR, NMR) confirm the presence of characteristic C=N stretching vibrations near 1620 cm⁻¹ and aldehyde C=O signals at ~1700 cm⁻¹.

Historical Development in Bis-Imino Compound Research

Bis-Schiff bases emerged as critical ligands following Hugo Schiff’s 1864 discovery of imine linkages. Early 20th-century studies focused on their coordination chemistry, with breakthroughs such as:

  • 1950s : Development of salen-type bis-Schiff bases for metal complexation.
  • 1990s : Application of bis(imino)pyridine ligands in iron-catalyzed carbene transfer reactions.
  • 2020s : Advances in polymerization techniques, including plasma-assisted synthesis of bis-Schiff base polymers.

The target compound represents an evolution of these efforts, optimized for electronic delocalization and thermal stability through its para-substituted methyl groups.

Significance in Organic and Materials Chemistry

This bis-Schiff base serves dual roles:

  • Coordination Chemistry : Acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Fe, Cu, Ru). For example, iron complexes catalyze cyclopropanation reactions with 85–92% yields.
  • Materials Science :
    • Polymer Precursor : Undergoes condensation polymerization to yield conjugated polymers with $$ M_w $$ up to 1,503,228 Da.
    • Optoelectronic Material : Analogous bis-Schiff bases exhibit tunable HOMO-LUMO gaps (2.7–3.1 eV), making them candidates for organic semiconductors.

Table: Applications of Bis-Schiff Bases in Materials

Application Example System Performance Metric
Catalysis Fe-bis(imino)pyridine complexes 90% enantiomeric excess
Conductive Polymers Plasma-synthesized polymers $$ \sigma = 10^{-3} \, \text{S/cm} $$
Sensor Materials Cu(II)-Schiff base complexes 50 nM detection limit

Structural Analogs and Related Bis-Schiff Base Derivatives

Structural modifications alter physicochemical properties:

Analog Structural Variation Key Property Change
4-(Di-p-tolylamino)benzaldehyde N-methyl substitution Enhanced luminescence
Tris(4-formylphenyl)amine Trifunctional imine core Higher crosslinking density
Bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Methoxy substituents Increased solubility in polar solvents

The parent compound’s 4-methyl group improves thermal stability (decomposition >250°C) compared to unsubstituted analogs. Computational studies reveal a HOMO-LUMO gap of 2.74 eV, suggesting charge-transfer capabilities.

Properties

IUPAC Name

4-(N-(4-formylphenyl)-4-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-16-2-8-19(9-3-16)22(20-10-4-17(14-23)5-11-20)21-12-6-18(15-24)7-13-21/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFRNRMBPSRKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451904
Record name Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122112-54-3
Record name Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 4,4’-[(4-methylphenyl)imino]bis- typically involves the reaction of 4-methylbenzaldehyde with aniline under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imino linkage. The reaction mixture is usually heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of Benzaldehyde, 4,4’-[(4-methylphenyl)imino]bis- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The final product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4,4’-[(4-methylphenyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its imino group and two benzaldehyde moieties, which contribute to its unique chemical behavior. Its molecular formula is C15H14NC_{15}H_{14}N, and it exhibits properties typical of Schiff bases, including the ability to form coordination complexes with metal ions.

Applications in Coordination Chemistry

Benzaldehyde derivatives, particularly those containing imino groups, are known for their ability to coordinate with metal ions. This property is utilized in:

  • Metal Ion Detection : Schiff bases can act as fluorescent sensors for metal ions. The presence of metal ions inhibits the isomerization of the C=N bond, resulting in enhanced fluorescence, which can be quantitatively measured .
  • Catalysis : These compounds serve as ligands in catalytic reactions, enhancing the efficiency of various chemical transformations.

Applications in Material Science

The compound shows promise in material science due to its optical properties:

  • Luminescent Materials : Research indicates that compounds with similar structures exhibit mechanochromic luminescence, where mechanical stress alters their fluorescent properties. This can be utilized in developing smart materials that respond to external stimuli .
  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of benzaldehyde derivatives make them suitable candidates for use in OLED technology, contributing to advancements in display technologies.

Pharmaceutical Applications

The biological activity of benzaldehyde derivatives has been a focus of research:

  • Antimicrobial Activity : Some studies suggest that benzaldehyde compounds exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies indicate that these compounds may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis of Other Compounds

Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- serves as an intermediate in synthesizing various organic compounds:

  • Synthesis of Hydrazones : It can be reacted with hydrazine derivatives to produce hydrazone compounds, which have applications in medicinal chemistry .
  • Formation of Other Schiff Bases : The compound can undergo further reactions to form other Schiff bases that may have distinct biological or chemical activities.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Coordination ChemistryMetal ion detection and catalysis using fluorescence ,
Material ScienceDevelopment of luminescent materials and OLEDs
Pharmaceutical ResearchAntimicrobial and neuroprotective effects
Organic SynthesisIntermediate for hydrazones and other Schiff bases

Case Study 1: Metal Ion Detection

A study demonstrated that a Schiff base derived from benzaldehyde could effectively detect copper ions through fluorescence quenching. The detection limit was significantly lower than traditional methods, showcasing the compound's potential in environmental monitoring.

Case Study 2: Antimicrobial Activity

Research conducted on various benzaldehyde derivatives revealed that they possess significant antimicrobial activity against several bacterial strains. The mechanisms involved were attributed to the disruption of bacterial cell membranes.

Case Study 3: Luminescent Materials

In another study focusing on mechanochromic luminescence, it was found that the crystalline powder of a related compound changed color under mechanical stress. This property was harnessed to create pressure-sensitive materials for safety applications.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4,4’-[(4-methylphenyl)imino]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Key Structural Variations

  • Bridge Flexibility: The 4-methylphenylimino bridge in the target compound introduces rigidity compared to the flexible 1,4-butanediylbis(butylimino) bridge in the compound from .
  • Electronic Effects: Substituents like -CH₃ (electron-donating) and -COOH (electron-withdrawing) significantly alter electronic density. For example, carboxylic acid substituents () reduce solubility in non-polar solvents, whereas methyl groups enhance hydrophobicity .

Biological Activity

Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- (CAS Number: 122112-54-3) is a chemical compound characterized by its unique structure, which includes a benzaldehyde moiety linked to a 4-methylphenyl group through an imino linkage. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

  • Molecular Formula : C21H17NO2
  • Molar Mass : 317.37 g/mol
  • Structure : The compound features an imino linkage that enhances its reactivity and biological activity.

Biological Activity

Research has indicated that Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds similar to Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-, particularly those containing aromatic structures, can possess significant antimicrobial properties. For instance, derivatives of benzaldehyde have been tested against various bacterial strains with promising results:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Benzaldehyde derivativesE. coli2.33 to 156.47 µM
S. aureus5.64 to 77.38 µM
B. subtilis4.69 to 22.9 µM
P. aeruginosa13.40 to 137.43 µM

These findings suggest that the presence of specific functional groups in the structure can enhance the compound's ability to inhibit bacterial growth .

Anticancer Properties

The potential anticancer activity of Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- has also been explored. Research indicates that compounds with imino linkages can interact with cellular targets and may induce apoptosis in cancer cells. The mechanism of action is thought to involve:

  • Formation of Hydrogen Bonds : The imino group can form hydrogen bonds with biological molecules.
  • Aromatic Interactions : The aromatic rings may engage in π-π stacking interactions with DNA or proteins, influencing their function and stability .

The biological activity of Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis- is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The imino group facilitates hydrogen bonding with nucleophilic sites on proteins and enzymes.
  • Aromatic Interactions : The compound's aromatic rings can participate in π-π interactions with other aromatic systems, which may enhance molecular recognition and binding .

Case Studies

  • Study on Antibacterial Activity :
    • A study investigated the antibacterial efficacy of various benzaldehyde derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications on the benzaldehyde structure significantly affected antimicrobial potency.
  • Anticancer Evaluation :
    • Research focused on the cytotoxic effects of imino-linked benzaldehydes on cancer cell lines.
    • Findings revealed that specific derivatives could induce cell death through apoptosis pathways.

Q & A

What are the optimal synthetic routes for preparing Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-?

Answer:
The compound can be synthesized via Schiff base formation, involving the condensation of 4-methylphenylamine with two equivalents of benzaldehyde under reflux conditions. A typical procedure involves dissolving the aldehyde in ethanol, adding the diamine dropwise, and heating at 70–80°C for 3–6 hours. Post-reaction, the solvent is evaporated, and the product is purified via recrystallization or column chromatography. Yield optimization requires strict stoichiometric control (1:2 molar ratio of diamine to aldehyde) and inert atmospheric conditions to prevent oxidation byproducts .

How can spectroscopic techniques validate the structure of Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic imine proton signals at δ 8.3–8.5 ppm (s, 2H, CH=N), aromatic protons between δ 6.8–7.8 ppm, and methyl group protons (from the 4-methylphenyl moiety) at δ 2.3–2.5 ppm .
    • ¹³C NMR : The imine carbon (CH=N) appears at δ 160–165 ppm, while aldehyde carbons (if unreacted) are absent, confirming complete conversion .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) should correspond to the molecular weight (C₂₁H₁₈N₂O₂, ~354.4 g/mol). Fragmentation patterns may include losses of hydroxyl or methyl groups .

What strategies mitigate side reactions during synthesis, such as over-oxidation or polymerization?

Answer:

  • Solvent Choice : Use anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis of the imine bond.
  • Catalyst Addition : Acidic catalysts (e.g., glacial acetic acid) or molecular sieves can accelerate imine formation while suppressing aldol condensation byproducts .
  • Temperature Control : Maintain reflux temperatures below 90°C to prevent thermal degradation.
  • Purification : Silica gel chromatography effectively separates unreacted starting materials and oligomers .

How does this compound function in advanced materials, such as polyamide precursors or dendrimers?

Answer:
The bis-imine structure serves as a monomer for synthesizing polyamide-imine polymers via polycondensation with diacids or dianhydrides. These polymers exhibit high thermal stability (>300°C) and mechanical strength, suitable for high-performance coatings or membranes . In dendrimer synthesis, the aldehyde groups enable iterative branching through reductive amination, creating porous frameworks for drug delivery or catalysis .

How can conflicting spectral data (e.g., unresolved NMR signals) be resolved?

Answer:

  • Dynamic Effects : Unresolved peaks in NMR (e.g., δ 171.4–173.0 ppm for carbonyls) may arise from tautomerism or slow conformational exchange. Variable-temperature NMR can clarify these by freezing rotational dynamics .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in stereochemistry .
  • Complementary Techniques : IR spectroscopy (C=N stretch at ~1620 cm⁻¹) and elemental analysis validate functional group integrity .

What methodologies assess its potential as a drug delivery scaffold or biochemical probe?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) to evaluate binding affinity and specificity. For example, the imine group may chelate metal ions in metalloenzyme active sites .
  • In Vitro Studies : Test cytotoxicity and cellular uptake using fluorescence tagging (e.g., conjugating a fluorophore to the aldehyde group). Stability in physiological pH (7.4) and serum is critical for in vivo applications .

How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Answer:

  • Steric Hindrance : The 4-methylphenyl group restricts access to the imine nitrogen, reducing nucleophilic attack rates. This can be leveraged to stabilize intermediates in palladium-catalyzed couplings .
  • Electronic Effects : Electron-donating methyl groups enhance the electron density of the aromatic ring, increasing the imine’s susceptibility to electrophilic substitution. Adjusting substituents (e.g., nitro groups) can modulate reactivity .

What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:

  • HPLC-MS : Reverse-phase chromatography with a C18 column separates impurities (e.g., unreacted aldehyde or oligomers). A UV detector (λ = 254 nm) identifies aromatic byproducts .
  • Limit of Detection (LOD) : Optimize mobile phase gradients (e.g., acetonitrile/water) to achieve LODs <0.1% for regulatory compliance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.